molecular formula C10H13N3O2 B3230088 4-(Piperazin-1-yl)pyridine-2-carboxylic acid CAS No. 1291475-02-9

4-(Piperazin-1-yl)pyridine-2-carboxylic acid

Cat. No.: B3230088
CAS No.: 1291475-02-9
M. Wt: 207.23 g/mol
InChI Key: NFKULWJGPJMQJZ-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)pyridine-2-carboxylic acid is a chemical compound that features a piperazine ring attached to a pyridine ring, with a carboxylic acid group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid typically involves the reaction of piperazine with 2-chloropyridine-4-carboxylic acid under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4-(Piperazin-1-yl)pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and ligands for coordination chemistry .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has been investigated for its activity against various biological targets, including enzymes and receptors .

Medicine

In medicinal chemistry, derivatives of this compound have shown promise as therapeutic agents. They are explored for their potential use in treating conditions such as cancer, bacterial infections, and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. It is also employed in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)pyridine-2-carboxylic acid and its derivatives often involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may act as receptor agonists or antagonists .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazin-1-yl)pyridine-2-carboxylic acid is unique due to the combination of the piperazine and pyridine rings with a carboxylic acid group. This structure provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties .

Properties

IUPAC Name

4-piperazin-1-ylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKULWJGPJMQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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